6-Hydrazinopurine
Overview
Description
6-Hydrazinopurine is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is a derivative of purine, a fundamental component of nucleic acids, and has been modified to include a hydrazino group at the 6-position of the purine ring.
Synthesis Analysis
The synthesis of 6-Hydrazinopurine derivatives has been explored in several studies. For instance, the synthesis of 6-hydrazinopurine 2'-methyl ribonucleosides was reported as part of a study on hepatitis C virus inhibitors, where the compounds were synthesized and tested for their inhibitory activity against the virus . Another study described the regioselective synthesis of purine hydrazinylidene derivatives by reacting 2,6-dichloropurine with hydrazine hydrate, followed by condensation with dicarbonyl compounds . These methods highlight the versatility of 6-Hydrazinopurine as a building block for creating a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 6-Hydrazinopurine derivatives has been characterized using various analytical techniques. In one study, the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, were determined by X-ray diffraction and quantum chemical DFT analysis . This study provided insights into the conformation of the hydrazo-bond and the overall geometry of the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
6-Hydrazinopurine and its derivatives participate in a range of chemical reactions. For example, the synthesis of cyclic hydrazino α-carboxylic acids and their derivatives, which are common building blocks in pharmaceuticals, involves various synthetic methods such as [3+2] cycloadditions, cyclization of N-acyl hydrazonium ions, and ring-closing metathesis . These reactions are essential for constructing complex molecules with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Hydrazinopurine derivatives are influenced by their molecular structure. The study on the vibrational spectra, crystal structure, and DFT calculations of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine provided valuable information on the compound's properties, such as hydrogen bonding patterns and vibrational modes . These properties are important for predicting the stability and solubility of the compounds, which are critical parameters in drug design and development.
Scientific Research Applications
Hepatitis C Virus Inhibition
6-Hydrazinopurine 2'-methyl ribonucleosides have been synthesized and evaluated for their inhibitory activity against the hepatitis C virus (HCV). Although the initial nucleosides showed a lack of antiviral activity due to poor affinity for adenosine kinase, the synthesis of their 5'-monophosphate prodrugs significantly improved their anti-HCV activity, achieving more than a 1000-fold improvement compared to the parent nucleosides (Gunić et al., 2007).
Chemical Synthesis and Coordination Chemistry
6-Hydrazinopurine is implicated in various chemical synthesis processes and coordination chemistry applications:
- It is potentially formed during the dideamination of 1-aminopurinium salts, playing a role in the deamination reactions where a ring-opening reaction (ANRORC mechanism) is involved (Jongejan et al., 2010).
- HYNIC (6-Hydrazinonicotinic acid), a bifunctional technetium-binding ligand related to 6-Hydrazinopurine, is used to synthesize bioconjugates for radiolabeling with Tc-99m. The coordination chemistry of HYNIC analogues with technetium is of great interest due to its potential in improving bioconjugate synthesis for radiolabeling and imaging purposes (Meszaros et al., 2011).
RNA Sequencing and mRNA Lifetime Evaluation
6-Hydrazinopurine derivatives are used in innovative techniques like TUC‐seq DUAL for evaluating mRNA lifetime with precision. This approach employs modified nucleosides and conversion chemistry compatible with metabolic labeling of RNA, contributing to high-accuracy measurements of RNA decay (Gasser et al., 2020).
Drug Detection in Biological Fluids
6-Hydrazinopurine derivatives, specifically AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4,-triazole), have been used to develop nanocrystalline coordination polymers (NCCPs) for the electrochemical detection of biologically active drugs like 6-mercaptopurine in urine and blood serum (Vinita et al., 2019).
Tumor Targeting and Diagnostic Imaging
The development of tumor-targeted theranostic agents utilizes 6-Hydrazinopurine derivatives. Bifunctional ligands based on 6-Hydrazinopurine are used to create well-defined complexes with radioactive isotopes of technetium and rhenium for tumor imaging and potential radiotherapy (North et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-purin-6-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEISQYNCXVHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202374 | |
Record name | Purine, 6-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinopurine | |
CAS RN |
5404-86-4 | |
Record name | 6-Hydrazinyl-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydrazino-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydrazinopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDRAZINO-PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.